N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide is an organic compound with a complex structure that includes both a naphthalene ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide typically involves the reaction of 3,4-dimethoxyaniline with 1-naphthylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(naphthalen-1-yl)ethanamide
- N-(3,4-dimethoxyphenyl)-2-(naphthalen-1-yl)propionamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the dimethoxyphenyl group allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
585523-36-0 |
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Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H19NO3/c1-23-18-11-10-16(13-19(18)24-2)21-20(22)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,21,22) |
InChI Key |
DCKKXJJIRMJRBR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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